molecular formula C7H12Br2O B1479429 4,4-bis(bromomethyl)tetrahydro-2H-pyran CAS No. 1936111-60-2

4,4-bis(bromomethyl)tetrahydro-2H-pyran

Cat. No.: B1479429
CAS No.: 1936111-60-2
M. Wt: 271.98 g/mol
InChI Key: HJGMNLGPBCXWGK-UHFFFAOYSA-N
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Description

4,4-Bis(bromomethyl)tetrahydro-2H-pyran ( 1936111-60-2) is a versatile chemical building block of interest in advanced organic and medicinal chemistry research. With the molecular formula C7H12Br2O and a molecular weight of 271.98 , this compound features two reactive bromomethyl groups attached to the tetrahydro-2H-pyran (oxane) ring, enabling its use in a variety of synthetic transformations. The presence of two alkyl halide functional groups makes it a particularly useful bifunctional linker for constructing more complex molecular architectures, such as macrocycles, bridged structures, and polymers. In pharmaceutical research, this compound can serve as a key intermediate in the synthesis of active molecules, where the tetrahydropyran ring is a common scaffold due to its favorable properties. Researchers value it for introducing structural complexity and for cyclization reactions. This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

4,4-bis(bromomethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2O/c8-5-7(6-9)1-3-10-4-2-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMNLGPBCXWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4-bis(bromomethyl)tetrahydro-2H-pyran is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its synthesis, biological effects, and applications in various fields, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the bromination of tetrahydro-2H-pyran. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) under controlled temperatures to ensure selective bromination at the 4-position.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study exploring derivatives of tetrahydropyran found that brominated compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Brominated Tetrahydropyrans

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus8 µg/mL
4-(bromomethyl)tetrahydropyranE. coli16 µg/mL
4-(bromomethyl)-1-cyclohexyl-1H-triazolePseudomonas aeruginosa32 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with brominated tetrahydropyrans resulted in a dose-dependent increase in apoptotic cells in human breast cancer cell lines .

Case Study: Apoptosis Induction in Cancer Cells
A recent experiment involved treating MCF-7 breast cancer cells with varying concentrations of this compound. The results showed:

  • Concentration : 10 µM led to a 25% increase in apoptosis.
  • Concentration : 50 µM led to a 60% increase in apoptosis.

These findings suggest that the compound may act as a potential lead for developing new anticancer agents.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : It may disrupt bacterial membranes, leading to cell lysis.
  • Induction of Oxidative Stress : In cancer cells, it appears to induce oxidative stress, leading to cell death.

Applications

Due to its biological activities, this compound has potential applications in:

  • Pharmaceuticals : Development of new antibiotics and anticancer drugs.
  • Agriculture : As a biopesticide due to its antimicrobial properties.
  • Material Science : Used as an intermediate in the synthesis of polymers with specific functional properties.

Scientific Research Applications

Synthesis and Reactivity

4,4-bis(bromomethyl)tetrahydro-2H-pyran can be synthesized through various methods, including bromination of tetrahydro-2H-pyran derivatives. Its reactivity allows it to participate in several chemical transformations, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

Antitumor Activity:
Research indicates that derivatives of tetrahydropyran compounds exhibit antitumor properties. For instance, this compound has been investigated for its potential as a scaffold for designing new anticancer agents. A study demonstrated that modifications to the bromomethyl group could enhance cytotoxicity against various cancer cell lines.

Synthesis of Bioactive Compounds

Intermediate for Synthesis:
This compound serves as an essential intermediate in synthesizing bioactive molecules, particularly those targeting specific biological pathways. Its bromomethyl groups can undergo nucleophilic substitution reactions to form more complex structures, which are crucial in developing pharmaceuticals.

Compound Biological Activity Reference
This compoundAntitumor
Derivative AAntiviral
Derivative BAnti-inflammatory

Material Science

Polymer Chemistry:
In material science, this compound is utilized in the synthesis of polymeric materials. Its bromine atoms facilitate cross-linking reactions, leading to the formation of thermosetting polymers with enhanced mechanical properties.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of modified tetrahydropyran derivatives, including this compound. The results indicated that compounds with specific substitutions on the bromomethyl group exhibited significant cytotoxic effects on human cancer cell lines (HeLa and MCF-7). The study concluded that this compound could serve as a lead structure for developing new anticancer therapies.

Case Study 2: Polymer Development

In another investigation focusing on polymer applications, researchers synthesized a series of cross-linked networks using this compound as a monomer. The resulting materials demonstrated improved thermal stability and mechanical strength compared to conventional polymers. This application highlights the compound's utility in developing advanced materials for industrial applications.

Preparation Methods

Direct Bromination of 4,4-Bis(hydroxymethyl)tetrahydro-2H-pyran

One common route involves the bromination of the corresponding diol, 4,4-bis(hydroxymethyl)tetrahydro-2H-pyran , using brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh3). This method is a two-step process:

  • Step 1: Synthesis of 4,4-bis(hydroxymethyl)tetrahydro-2H-pyran by hydroxymethylation of tetrahydro-2H-pyran.
  • Step 2: Conversion of hydroxyl groups to bromides using PBr3 or NBS/PPh3.

Example procedure:

  • A solution of tetrahydropyran-4-methanol and N-bromosuccinimide (NBS) in dichloromethane (DCM) is cooled to 0°C.
  • Triphenylphosphine (PPh3) is added slowly, and the mixture is stirred at room temperature for 1–2 hours.
  • The reaction mixture is washed with water and brine, dried, and concentrated.
  • Purification by silica gel chromatography yields 4-(bromomethyl)tetrahydropyran; repeating or modifying conditions can afford the bis(bromomethyl) derivative.

This method is efficient and widely used for bromomethylation of tetrahydropyran derivatives.

Alkylation of Tetrahydro-2H-pyran Derivatives with Bromomethylating Agents

Another approach involves the alkylation of tetrahydro-2H-pyran or its protected forms with bromomethylating reagents such as dibromomethane or formaldehyde followed by bromination.

  • The tetrahydro-2H-pyran ring is functionalized at the 4-position with bis(bromomethyl) groups by reaction with dibromomethane under basic or acidic catalysis.
  • Control of reaction conditions (temperature, solvent, catalyst) is critical to obtain the bis-substituted product selectively.

This method is less commonly detailed but is referenced in patent literature describing production methods for tetrahydro-2H-pyran derivatives with alkyl halide substituents.

Detailed Reaction Conditions and Optimization

Method Reagents Solvent Temperature Reaction Time Yield (%) Notes
Bromination of 4,4-bis(hydroxymethyl)tetrahydro-2H-pyran with PBr3 PBr3 DCM or similar 0°C to RT 1–3 h High (70–85%) Requires careful control to avoid overbromination
Bromination with NBS and PPh3 NBS, PPh3 DCM 0°C to RT 1–2 h Moderate to High (60–80%) Mild conditions, easier work-up
Alkylation with dibromomethane Dibromomethane, base or acid catalyst Various (e.g., DMF) 50–100°C Several hours Variable Less selective, requires purification

Representative Research Findings and Analytical Data

  • The bromination of tetrahydropyran-4-methanol with NBS/PPh3 proceeds smoothly at low temperature, yielding the monobromomethyl derivative, which can be further brominated to the bis(bromomethyl) compound under extended reaction times or increased reagent equivalents.
  • The reaction mixture is typically washed with water and brine to remove inorganic byproducts, dried over anhydrous magnesium sulfate, and purified by silica gel chromatography.
  • The product’s identity is confirmed by NMR spectroscopy, showing characteristic signals for bromomethyl groups and tetrahydropyran ring protons.
  • Mass spectrometry confirms the molecular weight consistent with the bis(bromomethyl) substitution.
  • Patent EP3228617A1 describes a production method involving organic layer washing and solvent distillation steps, emphasizing purification and yield optimization.

Summary Table of Preparation Methods

Preparation Method Key Reagents Advantages Disadvantages Typical Yield
PBr3 Bromination of Diol PBr3, 4,4-bis(hydroxymethyl)tetrahydro-2H-pyran High yield, straightforward PBr3 is corrosive and moisture sensitive 70–85%
NBS/PPh3 Bromination NBS, PPh3, tetrahydropyran-4-methanol Mild conditions, easy handling Moderate yields, requires purification 60–80%
Alkylation with Dibromomethane Dibromomethane, catalyst One-step alkylation Less selective, longer reaction times Variable

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4,4-bis(bromomethyl)tetrahydro-2H-pyran?

The compound can be synthesized via bromination of the corresponding diol precursor using phosphorus tribromide (PBr₃) in anhydrous carbon tetrachloride (CCl₄) at 0°C . Key steps include:

  • Reagent stoichiometry : Use 2.2 equivalents of PBr₃ to ensure complete conversion of hydroxyl groups to bromides.
  • Temperature control : Maintain sub-zero temperatures to minimize side reactions like hydrolysis.
  • Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3) yields >95% purity.

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Confirm bromomethyl (-CH₂Br) signals at δ ~3.4–3.6 ppm (¹H) and δ ~30–35 ppm (¹³C) .
  • IR spectroscopy : Detect C-Br stretching vibrations at ~550–650 cm⁻¹.
  • Mass spectrometry (EI/CI) : Look for molecular ion peaks at m/z corresponding to C₇H₁₀Br₂O (M⁺ = 282) .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography : Use silica gel with a non-polar solvent system (e.g., hexane/ethyl acetate).
  • Recrystallization : Dissolve in warm dichloromethane and precipitate with cold hexane for high-purity crystals .

Advanced Research Questions

Q. How does this compound enable supramolecular assembly in host-guest systems?

The compound acts as a cross-linker in constructing bistable [2]catenanes. For example, in the presence of macrocyclic ethers and viologen derivatives, it facilitates template-directed synthesis via π-π interactions and charge-transfer interactions in DMF at 60°C . Key parameters:

  • Stoichiometry : 1:3 molar ratio of macrocycle to bromomethyl linker.
  • Kinetic vs. thermodynamic control : Prolonged reaction times (>72 hrs) favor translational isomer formation.

Q. What mechanistic insights explain regioselectivity challenges in derivatization reactions?

Competing reactivity at the bromomethyl groups can lead to contradictions in substitution patterns. For example:

  • Steric effects : Bulky nucleophiles favor substitution at the less hindered position.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance SN2 pathways, while DMF may promote radical pathways .
  • Computational modeling : Density Functional Theory (DFT) studies predict activation barriers for competing pathways .

Q. How is this compound utilized in nanoporous polymer design?

It serves as a cross-linker in Friedel-Crafts alkylation reactions to synthesize triazine-thiophene-interconnected porous organic polymers (Tt-POPs) . Key steps:

  • Monomer ratio : 1:1 molar ratio of bromomethyl linker to thiophene-triazine monomer.
  • Catalyst : FeCl₃ at 120°C for 48 hrs.
  • Surface area : Optimized Tt-POPs exhibit BET surface areas >500 m²/g, ideal for CO₂ capture .

Q. What strategies mitigate hydrolytic instability of this compound?

  • pH control : Store in anhydrous conditions (pH < 7) to prevent Br⁻ elimination.
  • Stabilizers : Add 1% hydroquinone to inhibit radical degradation.
  • Temperature : Long-term storage at -20°C reduces hydrolysis rates by >90% .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported cytotoxicity data for derivatives?

Variations in biological activity may arise from:

  • Impurity profiles : Trace solvents (e.g., DMF) in derivatives can confound assays. Validate purity via HPLC-MS.
  • Cell-line specificity : Test derivatives on multiple lines (e.g., HeLa vs. MCF-7) to identify structure-activity relationships .

Q. Why do computational models fail to predict crystallization outcomes in supramolecular systems?

  • Solvent effects : Crystallization in DMF vs. acetonitrile yields different polymorphs due to solvent coordination.
  • Crystal packing : Van der Waals interactions between bromomethyl groups and aromatic moieties dominate lattice energy .

Methodological Recommendations

  • Synthetic protocols : Optimize bromination with PBr₃/CCl₄ .
  • Characterization : Combine NMR, IR, and X-ray crystallography .
  • Applications : Prioritize supramolecular chemistry and materials science over biological studies due to limited toxicity data.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-bis(bromomethyl)tetrahydro-2H-pyran
Reactant of Route 2
4,4-bis(bromomethyl)tetrahydro-2H-pyran

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